molecular formula C13H19N5O3S B2660944 (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1428357-01-0

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2660944
M. Wt: 325.39
InChI Key: ZGXHWPGDNVZUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available about the synthesis of this exact compound. However, similar compounds have been synthesized for various purposes, such as the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents2.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, similar compounds have been analyzed. For example, the structure of 1-(Methylsulfonyl)azetidin-3-yl methanesulfonate has been analyzed3.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving this exact compound. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, similar compounds have been analyzed. For example, the properties of 1-(Methylsulfonyl)azetidin-3-yl methanesulfonate have been analyzed3.


Safety And Hazards

There is no specific information available about the safety and hazards of this exact compound.


Future Directions

The future directions for this compound are not directly available. However, similar compounds have been evaluated for their potential in various therapeutic applications254.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, further research and studies are needed.


properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHWPGDNVZUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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